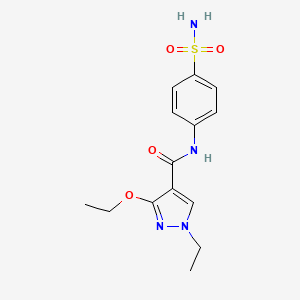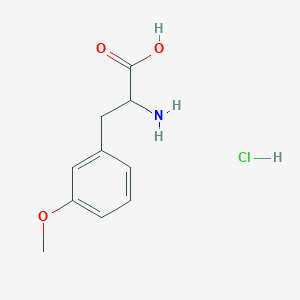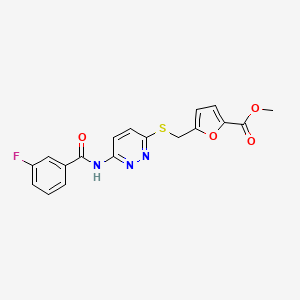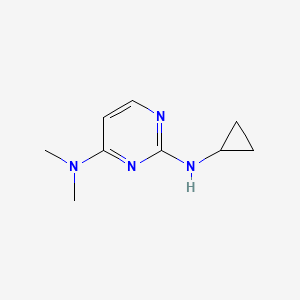
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been shown to have a range of biochemical and physiological effects, making it an interesting target for scientific research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.
Starting Materials
3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid, 4-aminobenzenesulfonamide, N,N'-dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Chloroform, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Water (H2O)
Reaction
Step 1: Dissolve 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 g, 5.4 mmol) and 4-aminobenzenesulfonamide (1.5 g, 7.2 mmol) in DMF (20 mL) and stir for 10 minutes., Step 2: Add DCC (1.6 g, 7.8 mmol) to the reaction mixture and stir for 4 hours at room temperature., Step 3: Filter the resulting precipitate and wash with chloroform., Step 4: Dissolve the crude product in chloroform (20 mL) and wash with 5% NaHCO3 (10 mL) and brine (10 mL)., Step 5: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure., Step 6: Recrystallize the product from a mixture of chloroform and hexane to obtain 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide as a white solid (yield: 1.5 g, 70%).
作用機序
The mechanism of action of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide involves the inhibition of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide. This enzyme plays a role in the regulation of various signaling pathways, including the Wnt signaling pathway, which is important for cell proliferation and differentiation. By inhibiting 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide can modulate these signaling pathways and potentially treat various diseases.
生化学的および生理学的効果
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, the compound has been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is important for cell survival and growth. The compound has also been shown to induce apoptosis in cancer cells and reduce inflammation.
実験室実験の利点と制限
One advantage of using 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide in lab experiments is its specificity for 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide. This allows researchers to study the role of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide in various cellular processes and diseases. However, one limitation of using this compound is its potential toxicity, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide. One direction is the development of more specific 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide inhibitors that can be used in clinical trials. Another direction is the study of the compound's potential use in treating other diseases, such as Parkinson's disease and bipolar disorder. Additionally, the compound's potential use as a diagnostic tool for certain diseases, such as cancer, could also be explored.
科学的研究の応用
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide has been studied for its potential use in treating a range of diseases, including cancer, Alzheimer's disease, and diabetes. The compound has been shown to inhibit glycogen synthase kinase-3 (3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide), an enzyme that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-3-18-9-12(14(17-18)22-4-2)13(19)16-10-5-7-11(8-6-10)23(15,20)21/h5-9H,3-4H2,1-2H3,(H,16,19)(H2,15,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWYHMMHUMWVDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Thia-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2395769.png)
![1,2,6-Triazaspiro[2.4]hept-1-ene;hydrochloride](/img/structure/B2395771.png)
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2395772.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2395777.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]thiophene](/img/structure/B2395782.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2395784.png)
![N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide](/img/structure/B2395786.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]acetamide](/img/structure/B2395787.png)


![1-(Azepan-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2395790.png)
